Silicato de circonio de sodio

Descripción general

Descripción

Synthesis Analysis

Zirconium silicate can be synthesized from the mineral zircon. The extraction process involves mining the mineral sands, followed by the separation of the heavy mineral concentrate. Further separation processes involve magnetic, electrostatic, and gravity separation techniques to isolate zircon . Additionally, zirconia can be synthesized by different methods like solution combustion synthesis, sol–gel synthesis, hydrothermal synthesis, co-precipitation, and solid-phase sintering .Molecular Structure Analysis

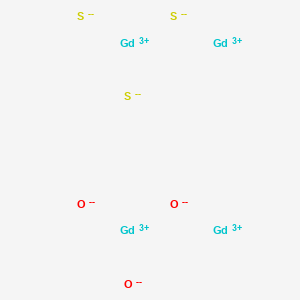

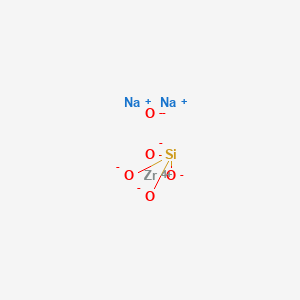

Zirconium silicate is denoted by the chemical formula ZrSiO4. This compound consists of one zirconium atom, one silicon atom, and four oxygen atoms. The crystalline structure of this silicate mineral is tetragonal, comprising silicon-oxygen tetrahedra, where each oxygen atom is shared between two tetrahedra, giving an overall formula SiO4 .Chemical Reactions Analysis

Zirconium silicate, also known as zircon, is a naturally occurring mineral. It is chemically inert and resistant to heat, making it ideal for use in high-temperature applications. Zircon is also resistant to corrosion by many common acids and alkalis .Physical And Chemical Properties Analysis

Pure zirconium silicate appears as a colorless crystal but impurities can result in variants that are brown, red, yellow, or green. Its high melting point and hardness are important properties that make it useful in many industrial applications . It is chemically inert and resistant to heat, making it ideal for use in high-temperature applications .Aplicaciones Científicas De Investigación

Nanocatalizadores

El silicato de circonio de sodio se ha explorado por su potencial como nanocatalizador. La estructura única de este compuesto permite una alta superficie y sitios activos, lo que lo hace adecuado para aplicaciones catalíticas. Es particularmente útil en reacciones que requieren alta estabilidad térmica y resistencia a la corrosión .

Nanosensores

La capacidad del compuesto para formar nanomateriales estables lo convierte en un excelente candidato para nanosensores. Estos sensores pueden detectar cambios mínimos en el ambiente, como cambios de pH o la presencia de iones específicos, con alta sensibilidad y selectividad .

Adsorbentes

Debido a su naturaleza porosa y su alta superficie, el this compound sirve como un adsorbente eficaz. Se utiliza para eliminar contaminantes del agua y el aire, incluidos metales pesados y contaminantes orgánicos .

Aplicaciones Biomédicas

En el campo biomédico, las nanopartículas de this compound han demostrado ser prometedoras en odontología y sistemas de administración de fármacos. Su biocompatibilidad y no toxicidad los hacen adecuados para diversas aplicaciones médicas, incluyendo como portadores para la administración dirigida de fármacos .

Actividad Antimicrobiana

La investigación ha indicado que el this compound posee propiedades antimicrobianas, que se pueden aprovechar para crear superficies que inhiben el crecimiento de bacterias y otros patógenos. Esta aplicación es particularmente relevante en entornos de atención médica para prevenir infecciones .

Propiedades antioxidantes

Las propiedades antioxidantes del compuesto se están estudiando por su potencial para proteger las células del estrés oxidativo. Esto podría tener implicaciones en el desarrollo de tratamientos para enfermedades causadas por radicales libres .

Actividad anticancerígena

Las nanopartículas de this compound se han investigado por su actividad anticancerígena. Pueden usarse para desarrollar nuevos agentes terapéuticos que puedan atacar y destruir células cancerosas sin dañar el tejido sano .

Mejora de las propiedades ópticas y mecánicas

En la ciencia de los materiales, se ha demostrado que la adición de this compound a las composiciones de vidrio mejora tanto las propiedades ópticas como las mecánicas. Esto incluye aumentar la densidad, el índice de refracción y la resistencia de los materiales de vidrio, lo que podría conducir a avances tanto en productos industriales como de consumo .

Mecanismo De Acción

Target of Action

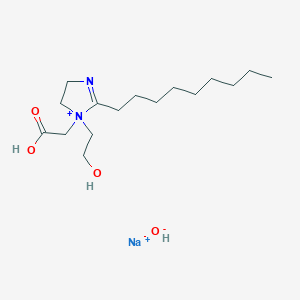

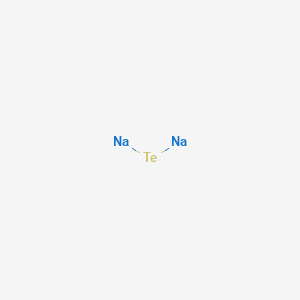

Sodium zirconium silicate, also known as sodium zirconium cyclosilicate , is primarily targeted at potassium ions (K+) in the body . It is used as a potassium binder to treat hyperkalemia, a condition characterized by elevated potassium levels in the blood .

Mode of Action

Sodium zirconium silicate works by preferentially exchanging potassium for hydrogen and sodium . This compound binds to potassium in the gastrointestinal tract (GIT), thereby increasing fecal potassium excretion and lowering serum potassium levels . It is highly selective for potassium and is designed to preferentially capture potassium in exchange for sodium and hydrogen, even in the presence of divalent cations like calcium and magnesium .

Biochemical Pathways

The primary biochemical pathway affected by sodium zirconium silicate is the potassium homeostasis . By binding to potassium ions in the GIT, the compound reduces the concentration of free potassium in the gastrointestinal lumen, which subsequently lowers serum potassium levels . This action helps to balance the potassium levels within the body, which is crucial for various physiological processes, including the maintenance of resting membrane potential .

Pharmacokinetics

Sodium zirconium silicate is a non-absorbed compound . It is administered orally and is odorless, tasteless, and stable at room temperature . The onset of action is approximately 1.0 hour, and the median time to achieving normal potassium levels in the blood is 2.2 hours, with 92% of patients achieving normal potassium levels within 48 hours following administration . The treatment effect can be maintained for up to 12 months .

Result of Action

The primary result of sodium zirconium silicate’s action is the reduction of serum potassium concentrations . It is capable of reducing serum potassium concentrations as quickly as one hour after ingestion and normokalaemia can be achieved typically within 24 to 48 hours .

Action Environment

The action of sodium zirconium silicate is influenced by the environment within the GIT. The compound exhibits potassium uptake over the range of pH values found in the GIT . Moreover, the silicon content and processing temperature can affect the microstructure and ionic conductivity of the compound, with higher processing temperatures resulting in larger crystallite sizes and higher ionic conductivities .

Safety and Hazards

Direcciones Futuras

Zirconia-based nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc. Additionally, their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated researchers to explore their physico-chemical properties using different synthetic pathways .

Propiedades

IUPAC Name |

disodium;oxygen(2-);zirconium(4+);silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O4Si.O.Zr/c;;1-5(2,3)4;;/q2*+1;-4;-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUNOWFGRDSSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-][Si]([O-])([O-])[O-].[Na+].[Na+].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O5SiZr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923296 | |

| Record name | Sodium zirconium(4+) orthosilicate oxide (2/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12027-83-7 | |

| Record name | Sodium zirconium oxide silicate (Na2ZrO(SiO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium zirconium oxide silicate (Na2ZrO(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium zirconium(4+) orthosilicate oxide (2/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [orthosilicato(4-)-O]oxozirconate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.